6-Ethyl-2,3,7-trihydroxyjuglone
Description
Chemical Identity: 6-Ethyl-2,3,7-trihydroxyjuglone (CAS 13378-99-9) is a hydroxylated naphthoquinone derivative. Its systematic name is 6-Ethyl-2,3,5,7-tetrahydroxy-1,4-naphthoquinone, with the molecular formula C₁₂H₁₀O₆ and a molar mass of 250.2 g/mol .
Properties
CAS No. |
13378-99-9 |
|---|---|
Molecular Formula |
C12H10O6 |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
6-ethyl-2,3,5,7-tetrahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O6/c1-2-4-6(13)3-5-7(8(4)14)10(16)12(18)11(17)9(5)15/h3,13-14,17-18H,2H2,1H3 |
InChI Key |
LZPOHOLJSVDDBR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O |
Isomeric SMILES |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
Canonical SMILES |
CCC1=C(C2=C(C(=O)C(=O)C(=C2C=C1O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- A naphthoquinone backbone (1,4-naphthalenedione) with hydroxyl (-OH) groups at positions 2, 3, 5, and 7.
- An ethyl (-CH₂CH₃) substituent at position 6.
- Predicted physicochemical properties include a density of 1.759 g/cm³ , boiling point of 508.5°C , and pKa of 6.24 , indicating moderate acidity .
The ethyl and hydroxyl substituents in this compound may influence its bioactivity and solubility compared to simpler naphthoquinones.
Comparison with Structurally Similar Compounds
2.1. Squamarone (6-Ethyl-2,5,7-trihydroxy-3-methyl-1,4-naphthoquinone)
Key Data :
Comparison :
| Property | 6-Ethyl-2,3,7-trihydroxyjuglone | Squamarone |
|---|---|---|
| Hydroxyl Positions | 2, 3, 5, 7 | 2, 5, 7 |
| Alkyl Substituents | Ethyl (C6) | Ethyl (C6), Methyl (C3) |
| Molecular Formula | C₁₂H₁₀O₆ | C₁₃H₁₂O₅ |
| Molar Mass | 250.2 g/mol | 260.23 g/mol |
| Functional Diversity | Higher hydroxylation | Reduced hydroxylation, methyl substitution |
Implications :
- Squamarone lacks the hydroxyl group at position 3 but introduces a methyl group at position 3, which may reduce polarity and alter interactions with biological targets.
- The ethyl group at position 6 is conserved, suggesting shared hydrophobic characteristics.
2.2. Juglone (5-Hydroxy-1,4-naphthoquinone)
Key Data :
- Molecular Formula : C₁₀H₆O₃
- Molar Mass : 174.15 g/mol
- Substituents : Hydroxyl (-OH) at position 5.
Comparison :
| Property | This compound | Juglone |
|---|---|---|
| Hydroxyl Positions | 2, 3, 5, 7 | 5 |
| Alkyl Substituents | Ethyl (C6) | None |
| Molecular Complexity | High (4 hydroxyls + ethyl) | Low (single hydroxyl) |
| Redox Activity | Likely enhanced due to multiple -OH | Moderate |
Implications :
- The additional hydroxyl groups in this compound may increase solubility and antioxidant capacity compared to juglone.
2.3. Other Related Compounds
- 1-Hydroxychlordene (CAS 2597-11-7): A chlorinated hydrocarbon unrelated to naphthoquinones but included in evidence for CAS reference .
- Trichloroethane derivatives (e.g., 1,1,2-Trichloroethane, CAS 79-00-5): Structurally distinct halogenated alkanes .
- Ethylnaphthalenes (e.g., 2-Ethylnaphthalene, CAS 939-27-5): Simpler aromatic hydrocarbons lacking quinone moieties .
Structural Distinctions :
- Non-quinone compounds (e.g., trichloroethanes, ethylnaphthalenes) lack redox-active quinone cores and hydroxyl/ethyl functionalization critical to this compound’s reactivity.
Research Findings and Gaps
- Bioactivity Data: Limited evidence on the specific biological activities of this compound.
- Squamarone: No activity data provided in evidence, though methyl substitution may modulate toxicity or bioavailability compared to hydroxyl-rich analogs.
- Synthetic Accessibility : The ethyl and hydroxyl groups in this compound may complicate synthesis, requiring regioselective functionalization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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